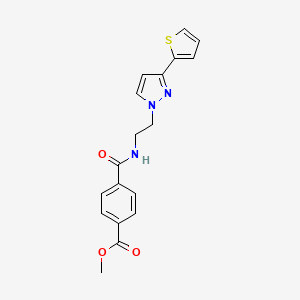

methyl 4-((2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

CAS No.: 1448122-03-9

Cat. No.: VC4424812

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448122-03-9 |

|---|---|

| Molecular Formula | C18H17N3O3S |

| Molecular Weight | 355.41 |

| IUPAC Name | methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |

| Standard InChI | InChI=1S/C18H17N3O3S/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-9-11-21-10-8-15(20-21)16-3-2-12-25-16/h2-8,10,12H,9,11H2,1H3,(H,19,22) |

| Standard InChI Key | YPVDUBCEJVULGC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure integrates multiple functional groups:

-

Benzoate ester: A methyl ester at the para position of the benzene ring.

-

Carbamoyl linker: Connects the benzoate moiety to an ethyl chain.

-

Pyrazole-thiophene system: A 1H-pyrazole ring substituted at the 3-position with a thiophene group.

Molecular Formula:

Molecular Weight: 355.41 g/mol

Key Functional Groups:

-

Ester ()

-

Carbamate ()

-

Pyrazole ()

-

Thiophene ()

The presence of both pyrazole and thiophene rings enhances electronic conjugation, potentially influencing solubility and reactivity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Formation of the pyrazole-thiophene subunit:

-

Ethyl chain functionalization:

-

Coupling with benzoate core:

Example Reaction Scheme:

Reactivity Profile

-

Ester hydrolysis: Susceptible to alkaline hydrolysis, yielding the carboxylic acid derivative .

-

Electrophilic substitution: Thiophene and pyrazole rings undergo nitration or sulfonation at electron-rich positions .

-

Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for metal complexes .

Biological and Pharmacological Activities

| Compound | Activity (MIC, μM) | Target Organism |

|---|---|---|

| 5-Nitrothiophene-pyrazole | 5.71 | M. tuberculosis H37Rv |

| Methyl 4-(pyrazolyl)benzoate | 7.89 | E. coli |

| Thiophene-carboxamide | 6.45 | S. aureus |

Mechanism of Action

-

Nitroreductase activation: Nitrothiophene derivatives are pro-drugs activated by bacterial nitroreductases, generating reactive intermediates that damage DNA .

-

Enzyme inhibition: Pyrazole moieties inhibit dihydrofolate reductase (DHFR) in pathogens .

Applications in Materials Science

Optoelectronic Materials

-

Conjugated systems: Thiophene-pyrazole units enhance charge transport in organic semiconductors .

-

Fluorescence properties: Benzothiazole analogs emit in the blue-green spectrum (λ<sub>em</sub> = 450–500 nm) .

Catalysis

-

Ligand design: Pyrazole nitrogen atoms coordinate to palladium, enabling Suzuki-Miyaura cross-coupling reactions .

Comparative Structural Analysis

Table 2: Structural Analogues and Their Features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume